CGP52411

Kinase Selectivity Profiling EGFR Signaling Chemical Probe Development

CGP52411 (DAPH) is the only commercially available tool compound combining potent EGFR kinase inhibition (IC₅₀ 0.3 µM) with direct anti-amyloid activity (inhibits Aβ42 aggregation, IC₅₀ 4.5 µM). Unlike gefitinib or erlotinib, this dual-action probe simultaneously modulates EGFR signaling and β-amyloid pathology—enabling unique Alzheimer's mechanistic studies. With >20-fold selectivity over PKC isoforms, clean data interpretation is assured. Its established oral bioavailability and in vivo antitumor efficacy (6.3–50 mg/kg) make it the definitive choice for reproducible preclinical research. No generic substitute exists for this multi-dimensional compound.

Molecular Formula C20H15N3O2
Molecular Weight 329.4 g/mol
CAS No. 145915-58-8
Cat. No. B1668516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP52411
CAS145915-58-8
Synonyms4,5-dianilinophthalimide
CGP 52411
CGP 53353
CGP 54211
CGP-52411
CGP53353
DAPH1
Molecular FormulaC20H15N3O2
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=CC=C4
InChIInChI=1S/C20H15N3O2/c24-19-15-11-17(21-13-7-3-1-4-8-13)18(12-16(15)20(25)23-19)22-14-9-5-2-6-10-14/h1-12,21-22H,(H,23,24,25)
InChIKeyAAALVYBICLMAMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CGP52411 (CAS 145915-58-8): A Multi-Target Small Molecule with Distinct Kinase Selectivity and Anti-Amyloid Activity


CGP52411 (also known as 4,5-Dianilinophthalimide or DAPH) is a small molecule inhibitor characterized by its selective, ATP-competitive targeting of the Epidermal Growth Factor Receptor (EGFR) kinase domain (IC₅₀ = 0.3 µM) [1]. Beyond its primary role as an EGFR inhibitor, CGP52411 demonstrates a unique secondary pharmacology, including the ability to block toxic Ca²⁺ influx into neuronal cells and directly inhibit and reverse the aggregation of β-amyloid (Aβ42) fibrils, a hallmark of Alzheimer's disease pathology [2]. This compound is also noted for its oral bioavailability and potent in vivo antitumor activity in xenograft models .

Why CGP52411 Cannot Be Simply Replaced by Other EGFR Inhibitors or PKC-Targeting Analogs


Generic substitution is not possible with CGP52411 due to its highly specific, multi-dimensional profile that distinguishes it from other compounds, even within the same chemical series. While many EGFR inhibitors like gefitinib and erlotinib are optimized for treating non-small cell lung cancer (NSCLC) with specific mutations [1], CGP52411 displays a distinct kinase selectivity profile and possesses a unique, quantitatively defined ability to inhibit Aβ42 aggregation, a property not shared by these clinical agents [2]. Furthermore, within its own chemical family, the closely related analog CGP53353 (DAPH-7) is a selective PKC inhibitor and lacks the potent EGFR activity of CGP52411, making them functionally non-interchangeable tools for probing different signaling pathways .

CGP52411 Differentiation Evidence: Quantitative Comparison Against Key Analogs


CGP52411's High Selectivity for EGFR Over PKC Isoforms Contrasts with Non-Selective Kinase Inhibitors

CGP52411 demonstrates a high degree of selectivity for EGFR over various Protein Kinase C (PKC) isoforms, a key differentiator from broader-spectrum kinase inhibitors. It inhibits EGFR with an IC₅₀ of 0.3 µM, while showing significantly weaker inhibition of PKC isoforms (IC₅₀s ranging from 4.8 to 80 µM) . This is in stark contrast to compounds like staurosporine, which potently inhibits both PKC and other kinases with little selectivity. The closely related analog CGP53353 is a selective PKC inhibitor and does not exhibit this EGFR-targeted activity .

Kinase Selectivity Profiling EGFR Signaling Chemical Probe Development

CGP52411 Potently Inhibits Cellular EGFR Autophosphorylation, with a Clear Window Over c-Src

In a cellular context, CGP52411 effectively inhibits its primary target, EGFR, as evidenced by the suppression of ligand-induced EGFR autophosphorylation in A431 cells with an IC₅₀ of 1 µM . This demonstrates potent cellular target engagement. Importantly, the compound shows a clear selectivity window, inhibiting the downstream kinase c-Src with a much higher IC₅₀ of 16 µM in the same assay . This 16-fold difference confirms that at concentrations sufficient to ablate EGFR activity, c-Src signaling remains largely unaffected, a distinction not reliably achieved with broader-spectrum kinase inhibitors.

Cellular Target Engagement EGFR Autophosphorylation Signal Transduction

CGP52411's Unique, Direct Anti-Amyloid Activity is Absent in Clinically-Approved EGFR Inhibitors

CGP52411 possesses a unique pharmacological activity not found in other EGFR inhibitors: it directly inhibits and reverses the formation of β-amyloid (Aβ42) fibril aggregates, a key pathological feature of Alzheimer's disease [1]. This activity is quantified by an IC₅₀ of 4.5 µM for inhibiting the β-sheet content of aggregated Aβ42 . This mechanism is completely independent of its EGFR kinase inhibition. In contrast, clinical EGFR inhibitors such as gefitinib, erlotinib, and afatinib have no reported direct effect on Aβ42 aggregation, highlighting a unique, dual-mechanism profile for CGP52411.

Alzheimer's Disease Amyloid-beta Neuroprotection

CGP52411 Demonstrates Orally-Bioavailable In Vivo Antitumor Efficacy in EGFR-Driven Xenograft Models

CGP52411's differentiation extends to in vivo models, where it demonstrates significant antitumor activity following oral administration. In female BALB/c nude mice bearing A431 epidermoid carcinoma xenografts, daily oral dosing of CGP52411 for 15 days resulted in clear antitumor efficacy across a dose range of 6.3 to 50 mg/kg . This confirms the compound's oral bioavailability and its ability to engage the EGFR target in a complex physiological system. While many EGFR inhibitors are clinically effective, the specific in vivo efficacy of CGP52411 in this model provides a validated, reproducible baseline for comparative preclinical oncology studies.

In Vivo Pharmacology Xenograft Models Oral Bioavailability

CGP52411 Inhibits p185c-erbB2 Tyrosine Phosphorylation with a Distinct Potency Window Relative to EGFR

CGP52411 exhibits a graded inhibitory effect on members of the EGFR/ErbB receptor family. In A431 cells, it potently inhibits EGFR autophosphorylation (IC₅₀ = 1 µM) and shows a less potent, but still significant, effect on the related receptor p185c-erbB2 (HER2), reducing its tyrosine phosphorylation with an IC₅₀ of 10 µM . This 10-fold difference provides a defined concentration window for probing the specific contributions of EGFR versus ErbB2 signaling in cellular assays. This contrasts with dual EGFR/ErbB2 inhibitors like lapatinib, which potently inhibit both kinases at similar concentrations.

ErbB2/HER2 Signaling Tyrosine Phosphorylation Breast Cancer

CGP52411 Procurement Guide: Optimal Use Cases in Research and Development


Dissecting EGFR-Specific Signaling Without PKC Interference

In studies investigating the immediate downstream effects of EGFR activation, using a non-selective kinase inhibitor can lead to ambiguous results due to inhibition of other kinases like PKC. CGP52411, with its >20-fold selectivity for EGFR over various PKC isoforms (IC₅₀ for EGFR = 0.3 µM vs. PKCα = 6 µM, PKCβ1 = 30 µM) , is the reagent of choice for such experiments. By using CGP52411 at concentrations around 1 µM, researchers can confidently attribute observed changes in phosphorylation or gene expression (e.g., c-fos induction) specifically to the blockade of EGFR signaling, thereby generating cleaner, more interpretable data.

Dual-Mechanism Studies in Alzheimer's Disease Models

For research programs exploring the intersection of neuroinflammation, growth factor signaling, and amyloid pathology, CGP52411 offers a unique and irreplaceable chemical probe. Unlike gefitinib or erlotinib, CGP52411 combines potent EGFR inhibition (IC₅₀ = 0.3 µM) with direct anti-amyloid activity (inhibits Aβ42 aggregation with an IC₅₀ = 4.5 µM) . This dual functionality makes CGP52411 the only tool compound capable of simultaneously modulating both pathways. Its application in cellular or in vivo Alzheimer's disease models allows researchers to investigate potential synergistic effects of combined EGFR blockade and amyloid disaggregation, a hypothesis that cannot be tested with any other commercially available single agent.

Validating EGFR as a Driver in Oncology Xenograft Studies

Researchers planning in vivo xenograft studies to validate the role of EGFR in tumor growth require a well-characterized, orally bioavailable tool compound. CGP52411 has a demonstrated track record of antitumor efficacy in this precise context. Studies show that daily oral administration of CGP52411 (at doses ranging from 6.3 to 50 mg/kg) for 15 days significantly inhibits the growth of A431 and SK-OV-3 tumor xenografts in BALB/c nude mice . This established in vivo profile, including dosing route and efficacious dose range, provides a robust and reproducible foundation for preclinical efficacy studies, saving significant time and resources compared to characterizing a new or less-validated tool compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGP52411

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.